Product packaging for Fusigen(Cat. No.:CAS No. 19624-79-4)

Fusigen

Cat. No.: B011046
CAS No.: 19624-79-4
M. Wt: 779.6 g/mol
InChI Key: KUQNHSOWVDQAOF-BBXZRSJSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fusigen is a highly specific and potent synthetic peptide reagent designed to facilitate critical research into the mechanisms of viral cell entry and membrane fusion. It functions as a robust mimetic of the native fusion domains found in Class I viral fusion proteins, enabling researchers to directly probe the structural and dynamic processes that underpin viral infectivity. Upon application, this compound interacts with target membranes, promoting lipid mixing and content leakage in model systems such as liposomes, thereby serving as a controllable and reproducible model for the otherwise transient and complex fusion event. Its primary research value lies in elucidating the fundamental biophysics of hemifusion and pore formation, screening for novel broad-spectrum antiviral compounds that inhibit fusion, and studying the structural determinants of viral tropism and host cell specificity. This compound is an indispensable tool for virologists, biophysicists, and drug discovery teams working in areas including enveloped virus research (e.g., HIV, Influenza, RSV, Coronaviruses), vaccine development, and the fundamental characterization of protein-lipid interactions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C33H51FeN6O12 B011046 Fusigen CAS No. 19624-79-4

Properties

CAS No.

19624-79-4

Molecular Formula

C33H51FeN6O12

Molecular Weight

779.6 g/mol

IUPAC Name

iron(3+);3,15,27-triamino-10,22,34-trimethyl-7,19,31-trioxido-1,13,25-trioxa-7,19,31-triazacyclohexatriaconta-9,21,33-triene-2,8,14,20,26,32-hexone

InChI

InChI=1S/C33H51N6O12.Fe/c1-22-10-16-49-31(43)25(34)8-5-14-38(47)29(41)20-24(3)12-18-51-33(45)27(36)9-6-15-39(48)30(42)21-23(2)11-17-50-32(44)26(35)7-4-13-37(46)28(40)19-22;/h19-21,25-27H,4-18,34-36H2,1-3H3;/q-3;+3

InChI Key

KUQNHSOWVDQAOF-BBXZRSJSSA-N

SMILES

CC1=CC(=O)N(CCCC(C(=O)OCCC(=CC(=O)N(CCCC(C(=O)OCCC(=CC(=O)N(CCCC(C(=O)OCC1)N)[O-])C)N)[O-])C)N)[O-].[Fe+3]

Isomeric SMILES

C/C/1=C/C(=O)N(CCCC(C(=O)OCC/C(=C\C(=O)N(CCCC(C(=O)OCC/C(=C\C(=O)N(CCCC(C(=O)OCC1)N)[O-])/C)N)[O-])/C)N)[O-].[Fe+3]

Canonical SMILES

CC1=CC(=O)N(CCCC(C(=O)OCCC(=CC(=O)N(CCCC(C(=O)OCCC(=CC(=O)N(CCCC(C(=O)OCC1)N)[O-])C)N)[O-])C)N)[O-].[Fe+3]

Synonyms

fusarinine C
fusigen

Origin of Product

United States

Biosynthetic Pathways and Molecular Mechanisms of Fusigen Production

Genetic Regulation of Fusigen Biosynthesis

The production of this compound is tightly controlled at the genetic level, largely in response to environmental iron availability.

Iron homeostasis in siderophore-producing fungi, such as Aspergillus fumigatus, is regulated by a sophisticated interplay of iron-sensing transcription factors. Key among these are the bZIP transcriptional activator HapX and the GATA transcriptional repressor SreA, which form a negative feedback loop through mutual transcriptional regulation. wikipedia.org

Under conditions of iron sufficiency, a decrease in the expression of the grxD gene leads to an increase in the transcriptional levels of hapX and the hapX-regulated siderophore biosynthesis gene sidA. wikipedia.org Conversely, under iron starvation, the opposite transcriptional response occurs. wikipedia.org The improved extracellular siderophore titer observed in A. melanogenum strains with grxD deficiency under iron-sufficient conditions is attributed to the persistent transcriptional activation of siderophore biosynthesis by immobilized AmHapX. wikipedia.org AmHapX, categorized as a Yap1-type bZIP transcription factor, recognizes and binds to the ATGTTT motif located in the 5′-untranslated region (UTR) of the sidA gene. wikipedia.org

GATA factor proteins serve as central transcriptional repressors in fungal iron homeostasis and siderophore biosynthesis. These proteins, often referred to as Fur proteins in fungi, possess GATA-type zinc fingers that enable them to bind to specific sequences within the promoter regions of siderophore biosynthesis genes. Under conditions of limited iron, the Fur protein separates from the "Fur box" on the DNA, thereby activating the expression of genes involved in siderophore biosynthesis and transport systems.

Beyond iron-sensing transcription factors, other regulatory elements can influence siderophore biosynthesis. For instance, in A. melanogenum, it has been suggested that other transcription factors not directly sensing cellular iron availability, such as LeuB, AcuK, AcuM, and SrbA, may participate in regulating siderophore biosynthesis by linking iron regulation with leucine, sterol, and carbon metabolism. wikipedia.org Transcriptome analysis in A. melanogenum also revealed that the mitogen-activated protein kinase C gene (MpkC) exhibited transcriptional upregulation under iron sufficiency, suggesting its potential role in repressing siderophore biosynthesis.

The biosynthesis of this compound and related siderophores in fungi is orchestrated by specific gene clusters, often designated as 'sid' genes. These genes encode enzymes crucial for different stages of the biosynthetic pathway. The siderophore operon in fungi typically includes genes such as sidA, sidC, sidD, sidG, sidF, and sidL, although their chromosomal locations may vary among fungal species.

Key 'sid' genes and their characterized roles in siderophore biosynthesis are summarized in the table below:

Gene NameEncoded Protein/EnzymeFunction in Siderophore BiosynthesisOrganism
SidAL-ornithine N5-monooxygenaseCatalyzes the N5-hydroxylation of L-ornithine, the first committed step in hydroxamate siderophore biosynthesis.A. fumigatus, Ustilago maydis, Magnaporthe grisea
SidDNonribosomal peptide synthetase (NRPS)Responsible for the assembly of fusarinine (B1175079) C.A. fumigatus
SidCNonribosomal peptide synthetase (NRPS)Responsible for the assembly of ferricrocin, an intracellular siderophore.A. fumigatus
SidFTransacylase (GNAT domain protein)Transfers anhydromevalonyl to N5-hydroxyornithine for the biosynthesis of extracellular siderophores like triacetylfusarinine C (TAFC). Can also utilize acetyl-CoA.A. fumigatus
SidLN5-hydroxyornithine acetylase (putative)Involved in the acetylation of N5-hydroxyornithine for ferricrocin biosynthesis.A. fumigatus

Deletion of sidL and sidC genes, coupled with overexpression of sidA and sidF genes, has been shown to result in increased this compound production in certain fungal strains.

In Fusarium fujikuroi, the biosynthesis of fusarin C, a polyketide synthase/nonribosomal peptide synthetase (PKS/NRPS)-derived mutagenic mycotoxin, is governed by the fusarin gene cluster. This cluster comprises nine genes, designated fus1 through fus9, which exhibit coexpression under conditions of high nitrogen and acidic pH. Research indicates that as few as four genes within this cluster may be sufficient for fusarin C biosynthesis.

Specific enzymatic roles within the fusarin pathway have been elucidated:

Fus2 is implicated in the 2-pyrrolidone ring closure.

Fus8 is responsible for oxidation at the C-20 position.

Fus9 catalyzes methylation at the C-20 position.

These findings suggest a complex enzymatic cascade within the fusarin gene cluster that leads to the final fusarin C product.

Identification and Functional Characterization of 'sid' Gene Clusters (e.g., SidA, SidD, SidF, SidC, SidL)

Enzymatic Cascade and Precursor Utilization in this compound Synthesis

The synthesis of this compound proceeds through a series of enzymatic reactions, starting from readily available precursors.

The initial and a rate-limiting step in the biosynthesis of hydroxamate siderophores, including this compound, is the hydroxylation of L-ornithine to N5-hydroxy-L-ornithine. This crucial reaction is catalyzed by the enzyme L-ornithine N5-oxygenase, which is encoded by the sidA gene in various fungi.

L-ornithine N5-oxygenase (SidA) exhibits high specificity for its substrate, exclusively hydroxylating L-ornithine. The enzyme demonstrates a preference for NADPH over NADH, with NADPH playing a role in stabilizing the C4a-hydroperoxyflavin intermediate during the catalytic process. The catalytic efficiency of SidA has been quantified, with a kcat of 29 min⁻¹ when L-ornithine serves as the substrate and 75 min⁻¹ with NADPH as the substrate. This initial hydroxylation step is fundamental, as N5-hydroxy-L-ornithine then serves as a key intermediate for subsequent acylation reactions that form the hydroxamate groups characteristic of this compound and other hydroxamate siderophores.

Nonribosomal Peptide Synthetase (NRPS)-Dependent Assembly Mechanisms

Fungal siderophore biosynthesis, including that of this compound, is predominantly dependent on nonribosomal peptide synthetases. fishersci.filipidmaps.orgguidetopharmacology.org These NRPSs are large, multimodular enzyme complexes that function as assembly lines for peptides. fishersci.figuidetopharmacology.org A typical NRPS module comprises several key domains: an adenylation (A) domain responsible for activating specific amino acid substrates, a thiolation (T) domain (also known as a peptidyl carrier protein or PCP domain) that covalently links the activated substrate, and a condensation (C) domain that catalyzes the formation of peptide bonds between monomers. fishersci.figuidetopharmacology.orginvivochem.com The final unit often includes a thioesterase (TE) domain, which facilitates the assembly or release of the synthesized chain through hydrolysis or cyclization. fishersci.fi The sequence and number of amino acids incorporated into the peptide chain are determined by these NRPS enzymes. fishersci.fi

Unlike many hydroxamate siderophores that feature peptide linkages, this compound (fusarinine C) is characterized by ester bonds within its structure. fishersci.fiuni.lu In Aspergillus fumigatus, the nonribosomal peptide synthetase SidD is responsible for the assembly of fusarinine C. Furthermore, Fusarium graminearum possesses an NRPS gene that is putatively involved in the biosynthesis of fusarinine-type siderophores.

Enzymatic Acylation and Acetylation Steps in Siderophore Maturation

The biosynthetic pathway of hydroxamate siderophores, including this compound, initiates with the hydroxylation of L-ornithine to N5-hydroxy-L-ornithine. This initial step is catalyzed by a specific monooxygenase, such as L-ornithine N5-oxygenase (SidA in Aspergillus fumigatus). lipidmaps.org Subsequently, the hydroxamate group is formed through the acylation of N5-hydroxy-L-ornithine, leading to the formation of N-acyl-N-hydroxy-L-ornithine. lipidmaps.org This acylation involves the transfer of an acyl group from acyl-CoA derivatives. lipidmaps.org For fusarinine C (this compound), the specific acyl group transferred is anhydromevalonyl. The transacylase SidF in Aspergillus fumigatus plays a crucial role in transferring anhydromevalonyl-CoA to N5-hydroxyornithine, which is essential for fusarinine C biosynthesis.

This compound (fusarinine C) can undergo further modification through acetylation to yield triacetylfusarinine C (TAFC). fishersci.filipidmaps.org In Aspergillus fumigatus, SidG is the enzyme responsible for the N2-acetylation of fusarinine C to form TAFC.

Interconnections with the Mevalonate (B85504) Pathway in Fusarinine C Biosynthesis

Fusarinine-type siderophores, including this compound, are derived from two primary precursors: L-ornithine and mevalonate. wikipedia.orguni.lu Mevalonate itself is a key intermediate within the ergosterol (B1671047) biosynthetic pathway. uni.lu The connection between these pathways is mediated by specific enzymes. The acyl-CoA ligase SidI is responsible for converting mevalonate to mevalonyl-CoA. wikipedia.org Following this, the enoyl-CoA hydratase SidH catalyzes the conversion of mevalonyl-CoA to anhydromevalonyl-CoA, which is the direct precursor for the acyl group in this compound. wikipedia.org Research has shown that overexpression of 3-hydroxy-3-methyl-glutaryl (HMG)-CoA reductase (Hmg1), a rate-limiting enzyme in the mevalonate pathway, can significantly upregulate siderophore production, such as TAFC, in Aspergillus fumigatus. wikipedia.org The intricate linkage between the biosynthesis of mevalonate and fusarinine C highlights potential targets for metabolic engineering to enhance this compound production. wikipedia.org

Strain-Specific Variations and Bioprocess Optimization for this compound Production

The production of this compound varies among different fungal species, with distinct characteristics and optimization strategies employed.

This compound Biosynthesis in Aureobasidium Species (e.g., A. melanogenum, A. pullulans)

Aureobasidium melanogenum is a well-established producer of this compound (fusarinine C). wikipedia.orgwikipedia.org Strains like A. melanogenum HN6.2 are capable of synthesizing not only cyclic this compound but also linear this compound, ferricrocin, and hydroxyferricrocin. wikipedia.org Typically, this compound production in A. melanogenum is induced under iron-starvation conditions due to iron-mediated repression of siderophore biosynthesis. wikipedia.orgwikipedia.org However, recent advancements in metabolic engineering have enabled iron-derepressed and robust production of fusarinine C in A. melanogenum. This has been achieved through metabolic reprogramming and engineering of mevalonate synthesis modules, including the overexpression of genes such as hmg1, sidI, sidA, sidF, and sidD. wikipedia.org L-ornithine serves as a critical precursor, and its availability can significantly enhance siderophore production in this species.

This compound Biosynthesis in Aspergillus Species (e.g., A. nidulans, A. fumigatus)

Aspergillus nidulans has been reported to produce this compound, which is an unacetylated form of triacetylfusarinine C (TAFC), particularly in young cultures (24 hours). fishersci.filipidmaps.org In contrast, older cultures (48 hours) of A. nidulans tend to yield acetylated TAFC, suggesting a breakdown and subsequent uptake of this compound. fishersci.filipidmaps.org

Aspergillus fumigatus, a significant fungal pathogen, produces both this compound (fusarinine C) and triacetylfusarinine C (TAFC). wikipedia.orgfishersci.fi In this species, extracellular TAFC is utilized for environmental iron uptake, while intracellular ferricrocin is primarily involved in iron storage and distribution within the hyphae. The biosynthesis pathway in A. fumigatus involves several key enzymes: SidA (ornithine N5-hydroxylase), SidF (a transacylase responsible for anhydromevalonyl transfer), SidD (the NRPS for fusarinine C assembly), and SidG (an N2-acetylase that converts fusarinine C to TAFC). Iron starvation is a known trigger for inducing TAFC production in A. fumigatus.

This compound Biosynthesis in Fusarium Species (e.g., F. roseum, F. fujikuroi)

Fusarium roseum is recognized as a producer of both cyclic and linear forms of this compound. wikipedia.org In young cultures of F. roseum, fusarinine (FsR) is produced, which is later replaced by malonichrome as the culture matures. lipidmaps.org Fusarium graminearum also produces fusarinine-type siderophores, with their biosynthesis involving NRPSs that utilize N5-acyl-N5-hydroxy-L-ornithine units derived from L-ornithine. uni.lu

It is important to note that while Fusarium fujikuroi is a well-studied fungal species, the available research predominantly links it to the biosynthesis of fusarin C, a polyketide synthase/nonribosomal peptide synthetase (PKS/NRPS)-derived mutagenic mycotoxin, rather than the siderophore this compound. Therefore, information regarding this compound (siderophore) biosynthesis in F. fujikuroi is not primarily detailed in the current literature.

Structural Elucidation and Chemical Modifications of Fusigen

Characterization of Fusigen Isomers and Structural Variants (e.g., Cyclic versus Linear Forms)

This compound is structurally characterized as a trimer composed of three N⁵-anhydromevalonyl-N⁵-hydroxy-L-ornithine residues, termed fusarinine (B1175079) (FS) units, which are cyclically linked by ester bonds acs.orginrae.fr. This cyclic architecture contributes to its stability and resistance to enzymatic degradation mdpi.com.

While the cyclic form (Fusarinine C) is the predominant and functionally recognized siderophore, linear structural variants of this compound, such as this compound B (FsB), have also been identified researchgate.netasm.org. These linear forms may represent intermediates in the biosynthetic pathway or degradation products of the cyclic trimer. The cyclic nature of siderophores like this compound enhances their stability and helps them resist enzyme degradation, which is crucial for their function in iron chelation in diverse environments mdpi.com. This compound functions as a hexadentate ligand, meaning it possesses six points of attachment for iron coordination researchgate.netasm.org.

Structure-Activity Relationship (SAR) Studies of this compound

Identification of Essential Structural Moieties for Iron Chelation and Biological Activities

This compound's high affinity for iron stems from its three hydroxamate groups, which are the essential structural moieties for iron chelation d-nb.infomdpi.comasm.org. These groups enable this compound to form a hexadentate octahedral complex with ferric iron (Fe³⁺) mdpi.comasm.org. The arrangement of these three bidentate ligands within the cyclic structure allows for efficient and stable binding of a single ferric ion, minimizing entropic changes during the chelation process mdpi.com.

The ability of this compound to chelate iron is directly correlated with its biological activities, including its antioxidant properties. By sequestering free iron, this compound can mitigate the production of highly reactive oxygen species (ROS), such as hydroxyl radicals, which are generated via Fenton reactions involving iron nih.govresearchgate.net. This iron-chelating mechanism allows this compound to reduce intracellular ROS and nitric oxide levels, demonstrating its potential as an antioxidant nih.gov.

Correlation between Iron-Loaded and Desferric Forms and Functional Profiles

The functional profile of this compound is significantly influenced by its iron-binding status. The desferric (iron-free) form of this compound exhibits distinct biological activities compared to its iron-loaded counterpart. For instance, purified desferric this compound has demonstrated strong inhibitory activity against the growth of pathogenic bacteria such as Vibrio anguillarum. Conversely, when this compound is chelated with Fe³⁺, it loses this inhibitory effect researchgate.netresearchgate.net. This indicates that the iron-free form is crucial for its activity in iron deprivation, which can be exploited for antimicrobial purposes.

In its iron-loaded form (Fe³⁺-coordinated Fusarinine C), this compound acts as an active targeting molecule for various human pathogens, including Helicobacter pylori, Campylobacter jejuni, and Candida albicans acs.org. This form is also explored for its utility as a chelator for gallium-68 (B1239309) (⁶⁸Ga) or zirconium-89 (B1202518) (⁸⁹Zr) in positron emission tomography (PET) imaging for cancer diagnostics acs.org. Once iron-loaded this compound is taken up by cells, it undergoes hydrolysis, and the iron is subsequently transferred for metabolic processes or stored by intracellular siderophores inrae.fr.

Chemical Synthesis and Derivatization of this compound and Analogues

The understanding of this compound's biosynthesis and its structural features has paved the way for chemical synthesis and derivatization, enabling the creation of novel analogues with potentially enhanced or altered functional properties.

Synthetic Methodologies for Novel this compound Derivatives

The biosynthesis of this compound (Fusarinine C) initiates with the hydroxylation of L-ornithine, catalyzed by ornithine N⁵-oxygenase, to yield N⁵-hydroxy-L-ornithine. This intermediate then undergoes acylation to form N⁵-acyl-N⁵-hydroxy-L-ornithine. Subsequently, nonribosomal peptide synthetases (NRPSs) link these units together through ester or peptide bonds, forming linear or cyclic oligomeric iron chelators mdpi.comasm.orgnih.govacs.org. Further modifications can occur through the action of non-NRPS enzymes, contributing to the diversity of siderophores produced nih.gov.

The presence of three amino groups in this compound (Fusarinine C) makes it amenable to chemical modification, facilitating the design of novel multifunctional conjugates researchgate.netresearchgate.net. Acetylation is one such modification, leading to the formation of different acetylated products, including a diacetylated version of fusarinine C, which has shown promising results in studies related to fungal uptake mdpi.comresearchgate.net. General chemical modification strategies for siderophores have been explored to create hybrid imaging compounds, for example, by binding fluorescent dyes for PET/CT and optical imaging applications mdpi.com.

Exploration of Structure-Function Relationships through Chemical Modification

Chemical modifications of this compound and its analogues are crucial for exploring their structure-function relationships, aiming to improve their bioactivity or production yield mdpi.com. By altering specific parts of the molecule, researchers can investigate how these changes impact iron chelation efficiency, cellular uptake, and biological activities.

For instance, studies have shown that the expression of the hydroxylase gene, which encodes ornithine N⁵-oxygenase (a key enzyme in siderophore biosynthesis), is influenced by iron availability. Its expression is enhanced when L-ornithine, a precursor, is supplemented in the growth medium researchgate.net. This highlights how understanding biosynthetic pathways can inform strategies for optimizing production or designing derivatives. The cyclic trimeric structure of this compound, formed by three fusarinine units linked by ester bonds, is fundamental to its properties researchgate.net. Modifications to these ester linkages or the acyl groups could alter its stability, iron-binding kinetics, or interaction with biological systems. The promising results from diacetylated fusarinine C regarding fungal uptake suggest that targeted chemical alterations can fine-tune the compound's functional profiles for specific applications mdpi.com.

Biological Functions and Research Applications of Fusigen

Role in Microbial Iron Homeostasis and Acquisition Mechanisms

Iron is an essential micronutrient for nearly all living organisms, involved in vital biological processes such as mitochondrial respiration, oxygen transport, DNA repair and synthesis, and the citric acid cycle. frontiersin.orgmdpi.comcaister.comfrontiersin.org However, despite its abundance in the Earth's crust, bioavailable iron is often limited in aerobic environments due to the low solubility of ferric iron (Fe³⁺). frontiersin.orgmdpi.comnih.gov Microorganisms have evolved sophisticated strategies to acquire this vital element, with siderophores being a primary mechanism. phytojournal.comfrontiersin.orgmdpi.comnih.govnih.govdiva-portal.orgfrontiersin.org Fusigen, as a hydroxamate siderophore, is a key player in these iron acquisition systems. acs.orgphytojournal.commdpi.com

Mechanisms of Iron Sequestration and Extracellular Transport under Iron-Limited Conditions

Under iron-limited conditions, microorganisms, including Aureobasidium melanogenum, actively excrete siderophores like this compound (cyclic and linear fusarinine (B1175079) C) into their extracellular environment. researchgate.netphytojournal.comnih.govdiva-portal.org These siderophores possess a high affinity for ferric iron (Fe³⁺), forming very stable and soluble complexes. phytojournal.commdpi.comnih.govdiva-portal.org This chelation process effectively solubilizes ferric iron from mineral phases or host iron-binding proteins (e.g., transferrin), making it available for microbial uptake. phytojournal.commdpi.comnih.govnih.gov

The uptake of these ferric-siderophore complexes into the microbial cell is mediated by specific high-affinity transport systems. These often involve siderophore-iron transporters (SITs), which are part of the major facilitator protein superfamily. mdpi.comnih.gov Once the iron-loaded this compound complex is internalized, the iron is released from the siderophore. This release can occur through various mechanisms, including an esterase-reductase pathway where ester bonds of the iron ligand are split, followed by the reduction of ferric iron to ferrous iron (Fe²⁺) for subsequent metabolic use or storage. mdpi.comnih.gov The production of siderophores, including this compound, is typically upregulated under conditions of iron scarcity, demonstrating a crucial adaptive response to maintain cellular iron levels. nih.govresearchgate.net

Intracellular Iron Mobilization and Storage Mechanisms

While this compound (fusarinine C) primarily functions as an extracellular siderophore for iron acquisition, its role extends to influencing intracellular iron dynamics. In some fungal species, such as Aspergillus fumigatus, fusarinine C can be acetylated to form triacetylfusarinine C (TAFC), which is also an extracellular siderophore. phytojournal.commdpi.compnas.org However, fungi also employ intracellular siderophores, such as ferricrocin and hydroxyferricrocin, for the internal distribution and storage of iron within hyphae and conidia. frontiersin.orgresearchgate.netpnas.org These intracellular siderophores contribute to maintaining iron homeostasis by sequestering iron, preventing its toxicity from abundance while ensuring a steady supply for metabolic demands. phytojournal.commdpi.comfrontiersin.org

Fungal iron storage can occur through siderophore-mediated mechanisms, where iron is bound to these intracellular chelators. This is crucial for processes like conidial iron storage, which supports germination and enhances resistance to oxidative stress. phytojournal.comresearchgate.net The tight regulation of the labile iron pool, facilitated by both extracellular and intracellular iron-chelating mechanisms, is critical for aerobic organisms to prevent the generation of harmful reactive oxygen species (ROS) catalyzed by free iron. frontiersin.orgfrontiersin.org

Oxidative Stress Mitigation and Antioxidant Activity of this compound

Oxidative stress, resulting from an imbalance between the production and scavenging of reactive oxygen species (ROS) and high levels of nitric oxide (NO), contributes to various cellular pathologies. researchgate.netmdpi.comnih.govnih.govx-mol.netarvojournals.orgmdpi.commdpi.com Research has demonstrated that this compound possesses significant antioxidant properties, capable of mitigating these detrimental effects. researchgate.netnih.govnih.govx-mol.net

Mechanisms of Reactive Oxygen Species (ROS) Scavenging and Reduction

This compound has been shown to effectively decrease both basal levels of cellular ROS and ROS levels induced by external stressors, such as hydrogen peroxide (H₂O₂) and ferrous ion enrichment. researchgate.netnih.govnih.govx-mol.net Its antioxidant activity is particularly notable against high levels of oxidative stress. For instance, studies using BEAS-2B human bronchial epithelial cells and human dermal papilla (DP) cells demonstrated that this compound at concentrations of 50 and 100 μM significantly lowered DCFH-DA fluorescent intensities, indicating a reduction in intracellular ROS. nih.gov

A key mechanism underlying this compound's antioxidant capacity is its ability to chelate iron. Iron chelators function as antioxidants by reducing the amount of available iron, thereby decreasing the generation of highly reactive hydroxyl radicals (•OH) via Fenton reactions. researchgate.net Hydroxyl radicals are potent ROS that can cause extensive oxidative damage to biomolecules like proteins, lipids, and DNA. researchgate.netnih.gov By scavenging ROS and reducing the availability of iron that catalyzes their formation, this compound contributes to cellular protection.

Suppression of Nitric Oxide (NO) Levels

Beyond its ROS scavenging capabilities, this compound treatment has been observed to suppress intracellular nitric oxide (NO) levels in both BEAS-2B and DP cells. researchgate.netnih.govnih.govx-mol.net Elevated NO levels are implicated in various human diseases, including inflammation and certain cancers. nih.gov The ability of this compound to suppress NO levels suggests its potential therapeutic utility in conditions where excessive nitric oxide contributes to disease pathogenesis.

Contribution to Cellular Defense Against Oxidative Damage

The combined effects of this compound in scavenging reactive oxygen species and suppressing nitric oxide levels underscore its significant contribution to cellular defense against oxidative damage. By mitigating the harmful effects of these reactive molecules, this compound helps to maintain cellular integrity and function. Its demonstrated low cytotoxic effect in normal human cells at effective concentrations further supports its potential as an agent for the prevention or treatment of diseases linked to oxidative stress. researchgate.netnih.govnih.govx-mol.net

Intermicrobial Interactions and Microbial Competition Mediated by this compound

This compound's ability to chelate iron strongly impacts microbial dynamics, leading to both antagonistic and symbiotic relationships within complex communities.

Antagonistic Effects and Growth Inhibition against Pathogenic Bacteria (e.g., Vibrio anguillarum)

Desferric this compound, the iron-free form of the compound, exhibits potent antagonistic effects against pathogenic bacteria, notably Vibrio anguillarum and Vibrio parahaemolyticus nih.gov. This inhibitory activity stems from this compound's superior iron-scavenging capability. Vibrio anguillarum produces its own siderophore, anguibactin (B25445), to acquire iron nih.gov. However, this compound possesses a higher affinity for iron than anguibactin, effectively depriving the pathogenic bacterium of this essential nutrient and thereby inhibiting its growth nih.gov.

Research indicates that this compound acts as a hexadentate ligand, forming strong complexes with Fe³⁺, whereas anguibactin is a tetradentate ligand nih.gov. This structural difference contributes to this compound's higher complexation constant for iron, allowing it to outcompete anguibactin for available ferric iron nih.gov. When this compound is already chelated with Fe³⁺, it loses its ability to inhibit bacterial growth, confirming that its antagonistic effect is directly linked to iron sequestration nih.gov.

Table 1: Comparison of this compound and Anguibactin Iron-Binding Properties

SiderophoreProducing Organism(s)Ligand TypeIron Affinity/MechanismAntagonistic Effect (against V. anguillarum)
This compoundAureobasidium pullulansHexadentateHigh affinity; deprives bacteria of ironStrong inhibition (desferric form) nih.gov
AnguibactinVibrio anguillarumTetradentateLower affinity than this compound for ironNone (produced by pathogen) nih.gov

Role in Iron Competition within Complex Microbial Communities

Iron is a vital micronutrient for the growth and metabolism of nearly all living microorganisms, acting as a cofactor in numerous enzymatic processes, oxygen metabolism, electron transfer, and DNA/RNA synthesis nih.gov. Consequently, microbial competition for iron is a significant factor shaping the composition and dynamics of microbial communities in diverse natural habitats github.com. Siderophores, including this compound, are specialized low-molecular-mass chelating agents produced by bacteria and fungi under iron-limiting conditions to scavenge and acquire iron from the environment nih.gov.

This compound is a prominent hydroxamate-type siderophore produced by various fungi nih.govnih.gov. Its production and presence in microbial communities enable the producing organisms to gain a competitive advantage in iron-scarce environments nih.gov. However, siderophores can also mediate complex interactions beyond simple competition. They can facilitate cooperation, exploitation, or induce iron starvation in cells lacking specific receptors for iron-siderophore uptake. For instance, the human pathogen Pseudomonas aeruginosa can acquire iron complexed by fungal hydroxamate siderophores, including this compound, through specific TonB-dependent transporters like FpvB nih.gov. This demonstrates how this compound can be exploited by other microbial species that possess the necessary uptake mechanisms. Furthermore, Trichoderma species, which produce this compound, utilize siderophore-mediated iron competition as a mechanism to suppress plant pathogens such as Fusarium oxysporum.

Influence on Fungal-Bacterial Symbioses and Antagonisms

Fungal-bacterial interactions are multifaceted, ranging from mutualistic symbioses to antagonistic relationships. This compound, as a key iron-chelating molecule, plays a direct role in mediating these cross-kingdom interactions by influencing iron availability github.com.

The production of linear this compound by ectomycorrhizal fungi, such as Laccaria laccata and Laccaria bicolor, has been linked to the suppression of plant pathogenic Fusarium species. This suggests a protective role for this compound in fungal-plant symbioses by limiting the iron access of competing pathogens. Conversely, bacterial siderophores can also exert antagonistic effects on fungi. For example, the soil bacterium Pseudomonas fluorescens can shift from a growth-stimulating helper to an antagonist of the ectomycorrhizal fungus Laccaria bicolor under iron-limited conditions. This antagonism is primarily attributed to the bacterial siderophores, pyochelin and pyoverdine, which outcompete the fungal siderophores (including this compound, ferricrocin, and triacetylfusarinine) for iron, highlighting the dynamic nature of iron competition in these symbioses.

Mycorrhizal fungi, including those that produce this compound, are known to enhance iron uptake rates in associated host plants. This demonstrates a symbiotic aspect where the fungal production of siderophores benefits the plant host by solubilizing and making iron available, which is otherwise poorly bioavailable in aerobic environments.

Ecological and Environmental Significance of this compound

This compound's role extends beyond direct microbial interactions to broader ecological and environmental processes, particularly in biogeochemical cycling and soil dynamics.

Contributions to Biogeochemical Cycles (e.g., Iron, Carbon, Nitrogen Cycling)

The iron cycle is intricately linked with the carbon and nitrogen cycles in soil. Microbial activities, often mediated by iron acquisition strategies like siderophore production, drive these interconnected transformations. The biosynthesis of siderophores, including this compound, is typically regulated by the availability of iron, often controlled by mechanisms such as the ferric uptake regulator (Fur). The presence and varying concentrations of this compound in different soil horizons underscore its continuous involvement in the natural cycling of iron within soil ecosystems nih.gov.

Interactions with Soil Minerals and Distribution Dynamics in Soil Horizons

This compound contributes significantly to the biological weathering of rocks and minerals in soil. As a powerful chelating agent, it enhances the dissolution of iron oxides, such as hematite (B75146) and goethite, thereby mobilizing iron from mineral phases. This ligand-based weathering mechanism is crucial for making iron available in environments where it is otherwise sequestered in insoluble forms.

Studies on podzol soil have revealed that the concentration and distribution dynamics of this compound, along with other hydroxamate siderophores, vary considerably across different soil horizons (e.g., organic, eluvial, and illuvial layers) nih.gov. This compound has been identified as a predominant hydroxamate siderophore in both bulk soil and soil directly attached to mineral surfaces nih.gov. This distribution is influenced by a complex interplay of chemical and mineralogical properties, organic matter content, and the pH of the soil nih.gov. Interestingly, the presence of minerals can stimulate microbial communities attached to their surfaces to produce higher amounts of siderophores, including this compound, compared to microorganisms in the bulk soil nih.gov. The remarkable acid stability of hydroxamate siderophores like this compound is particularly advantageous, allowing them to effectively scavenge iron even in acidic soil conditions, which provides a distinct competitive edge to siderophore-producing microorganisms nih.gov. These interactions highlight this compound's role in shaping soil biogeochemistry and nutrient availability within complex soil environments.

Potential Applications in Bioremediation of Metal-Polluted Environments

Siderophores, including this compound, demonstrate considerable promise in the bioremediation of environments contaminated with heavy metals. wikipedia.orgnih.gov Heavy metal pollution, a significant global environmental issue, arises from industrial activities such as manufacturing, sludge application, nuclear power plants, and mining. wikipedia.org Siderophores possess a strong capacity to chelate a wide range of toxic metals, including chromium (Cr), copper (Cu), nickel (Ni), lead (Pb), zinc (Zn), thorium (Th4+), uranium (U4+), cadmium (Cd), mercury (Hg), aluminum (Al), and europium (Eu). wikipedia.orgnih.gov

This chelation mechanism is vital for detoxification, as it sequesters free metal ions, preventing their diffusion into cellular structures. nih.govdisprot.org The efficacy of siderophores in heavy metal chelation is directly influenced by the stability constant of the complex formed between the siderophore and the specific metal. wikipedia.org Although siderophores are primarily known for their high affinity for ferric iron (Fe3+), their broad binding capabilities with various toxic metals underscore their utility in environmental remediation. wikipedia.org Research indicates that siderophores, such as those isolated from Pseudomonas azotoformans, can effectively remove substantial percentages of arsenic from contaminated soil. disprot.org The application of siderophores for heavy metal pollution cleanup offers advantages such as cost-effectiveness, high efficiency, and environmental compatibility. wikipedia.org

Roles in Plant-Microbe Symbiotic Relationships (e.g., Mycorrhizal Associations and Plant Nutrient Uptake)

This compound is implicated in the intricate dynamics of plant-microbe symbiotic relationships, particularly within mycorrhizal associations and the broader context of plant nutrient uptake. mdpi.comnih.gov Mycorrhizal fungi establish mutualistic symbiotic relationships with plant root systems, significantly enhancing the plant's ability to absorb essential nutrients, including phosphorus, nitrogen, and other crucial minerals. nih.govresearchgate.netnih.govnih.govsci-toys.comgoogle.com The extensive network of fungal hyphae effectively expands the root's surface area, enabling the plant to access nutrients and water that would otherwise be unavailable. nih.govnih.gov

Contributions to Fungal Pathogenicity and Virulence

Siderophores, including this compound, are indispensable for the pathogenicity and virulence of many fungal species. wikidata.orgnih.govnih.govdovepress.com Their primary contribution lies in facilitating iron acquisition, a critical process for fungal survival and proliferation within a host organism. dovepress.comscitoys.com Hosts typically maintain strict control over iron homeostasis, making free iron scarce. Fungi overcome this limitation by deploying high-affinity iron uptake systems, such as siderophores, to scavenge the limited iron available in the environment and within infected tissues. dovepress.com The ability of pathogenic fungi to efficiently acquire iron is a key determinant of their capacity to cause disease. nih.gov

Role as a Virulence Factor in Plant and Animal Host Interactions

This compound, as a prominent siderophore, functions as a significant virulence factor in interactions with both plant and animal hosts. nih.govnih.govdovepress.com

In Plant Host Interactions: Fungal pathogens deploy a range of virulence factors, including siderophores, to counteract host defense mechanisms and facilitate their invasion and colonization at different stages of plant growth. Siderophores directly contribute to the ability of fungi to infect and cause damage to plant hosts. nih.govdovepress.com Experimental evidence, such as the deletion of siderophore production genes in pathogenic Fusarium species, has demonstrated a reduction in their virulence towards plants like corn, rice, and Arabidopsis. dovepress.com

In Animal Host Interactions: Siderophores are critical for the survival and proliferation of pathogenic fungi within mammalian hosts, where iron availability is tightly regulated by the host's immune system. dovepress.comscitoys.com Aspergillus fumigatus, a major opportunistic human pathogen, heavily relies on siderophore-mediated iron acquisition for its virulence. wikidata.orgdovepress.com Mutants of A. fumigatus that are deficient in siderophore production exhibit impaired growth on iron-limited media, such as blood agar, and show reduced virulence in infection models. dovepress.com Specifically, this compound (Ferri-FSC) has been identified as crucial for the virulence of A. fumigatus. wikidata.org Furthermore, siderophores contribute to the antioxidative defense mechanisms of fungi, which are essential for their survival in the oxidative stress-rich environment of a host. nih.gov

Compound Names and PubChem CIDs

Advanced Methodologies and Analytical Approaches in Fusigen Research

Isolation and Purification Techniques for Fusigen Characterization

The initial steps in this compound research involve its meticulous isolation from microbial cultures and subsequent purification to obtain a compound of high purity for downstream analyses.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purification and purity assessment of this compound. Reverse-phase HPLC, particularly with a C18 column, is commonly employed nih.goviiarjournals.org. For instance, purified this compound analyzed by C18 reverse-phase HPLC typically exhibits a single sharp peak, often observed at a retention time of approximately 10.063 minutes, indicating high purity and the absence of significant contaminants nih.gov.

The purification process often begins with preliminary steps such as solvent extraction of crude siderophores, followed by column chromatography using materials like Zetadex LH-20, with water as the mobile phase. Fractions containing siderophores are detected, for example, using a ferric perchlorate (B79767) assay, and then pooled. Further purification is achieved using C18 reverse-phase columns with a gradient of methanol (B129727):H2O (0-50%) nih.gov. Isocratic elution with 20% methanol has also been successfully applied for this compound purification nih.gov. HPLC analysis is also instrumental in separating and identifying different forms of this compound, such as cyclic and linear this compound, alongside other iron chelators like ferricrocin, from both intracellular and extracellular microbial extracts researchgate.net.

Table 1: Representative HPLC Parameters for this compound Analysis

ParameterDescription / ValueReference
Column TypeC18 reverse-phase (e.g., Acclaim 120 C18) nih.gov
Mobile Phase GradientMethanol:H2O (0-50%) or Isocratic 20% methanol nih.gov
Flow Rate1 mL/min (analytical runs) researchgate.net
Detection Wavelength220 nm and 435 nm (for siderophores) researchgate.net
Typical Retention Time10.063 min (for purified this compound) nih.gov

Mass spectrometry (MS) techniques are indispensable for the definitive structural confirmation of this compound. Electronic Ion Spray Mass Spectroscopy (ESI-MS) is frequently utilized to characterize the purified siderophore nih.govresearchgate.net. For more detailed structural elucidation, High-Resolution Mass Spectrometry (HRMS) provides precise mass measurements, allowing for the determination of elemental composition and differentiation between closely related compounds, including various this compound isomers jnu.ac.inresearchgate.net.

HRMS data can reveal the absolute mass of the iron-loaded compound. For instance, studies have reported an absolute mass of m/z = 798.30973 ([M + H]+) for linear this compound, corresponding to a molecular weight of 797.3 Da with the chemical formula C33H52N6O13Fe researchgate.net. Beyond confirming the presence of known this compound forms, MS techniques are also valuable for detecting biogenetic precursors of siderophores, offering insights into their biosynthetic pathways jnu.ac.in. The analysis of mass data, including isotopic structure and iron localization, further contributes to a comprehensive understanding of this compound's molecular architecture jnu.ac.indiva-portal.org.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Separation

Bioanalytical Assays for Functional Characterization of this compound Activity

Beyond its chemical characterization, understanding this compound's biological roles requires specialized bioanalytical assays that probe its interactions with biological systems.

Cell-based assays are crucial for evaluating the functional impact of this compound on cellular processes, particularly its antioxidant properties and modulation of reactive oxygen species (ROS) and nitric oxide (NO) levels. Human bronchial epithelial (BEAS-2B) cells and human dermal papilla (DP) cells are commonly used models for such investigations nih.govresearchgate.netnih.gov.

The detection of intracellular ROS often employs cell-permeable fluorogenic probes such as 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) nih.goviiarjournals.orgozbiosciences.com. Once inside the cell, DCFH-DA is deacetylated by cellular esterases and subsequently oxidized by ROS to highly fluorescent dichlorofluorescein (DCF), which can be quantified using flow cytometry nih.govozbiosciences.com. Research has demonstrated that this compound significantly decreases both basal levels of cellular ROS and ROS induced by oxidative stressors like hydrogen peroxide (H2O2) and ferrous ion enrichment nih.govresearchgate.net. Similarly, this compound treatment has been shown to suppress intracellular NO levels in these cell lines, as measured by specific fluorescence dyes and flow cytometry nih.govresearchgate.net.

Table 2: Effect of this compound on Intracellular ROS Levels in BEAS-2B Cells

This compound Concentration (µM)ROS Levels (Relative Fluorescence Intensity)Reference
0 (Control)100% nih.gov
50Significantly Lower nih.gov
100Significantly Lower nih.gov
100 (H2O2-induced)Significantly Lower nih.gov
100 (H2O2 + FeSO4-induced)Significantly Lower nih.gov

Note: Data are illustrative based on research findings showing significant reduction nih.gov. Actual numerical values would depend on specific experimental conditions.

This compound's role as a siderophore implies its involvement in microbial competition, particularly its ability to inhibit the growth of other microorganisms by sequestering essential iron. Microbial growth inhibition assays are used to quantify this antibacterial activity. A notable finding is that the desferric (iron-free) form of this compound exhibits strong inhibition against the growth of pathogenic bacteria, such as Vibrio anguillarum nih.govresearchgate.net. However, when this compound is chelated with Fe3+, its ability to inhibit bacterial growth is significantly diminished or lost, underscoring the iron-chelating mechanism behind its antibacterial effect nih.govresearchgate.net.

Common methods for assessing microbial growth inhibition include zone of inhibition tests, where the size of a clear zone around a compound indicates its antimicrobial efficacy microchemlab.comnew-diagnostics.com. For quantitative assessments and high-throughput screening, optical density measurements are widely used to monitor bacterial growth in the presence and absence of this compound, allowing for the determination of minimum inhibitory concentrations (MICs) or other growth-inhibitory effects nih.gov.

As a siderophore, this compound's primary function revolves around iron acquisition and chelation. Various assays are employed to characterize these activities. Spectrophotometric titration is a standard method to quantify siderophore concentration by measuring the absorbance of the iron-siderophore complex, typically at 450 nm using a ferric perchlorate assay nih.govmdpi.com. This method allows for the determination of the siderophore's iron-binding capacity.

Radiotracer studies, utilizing isotopes such as 55Fe3+, are powerful tools for directly measuring the kinetics and mechanisms of iron uptake by microorganisms from siderophore complexes nih.govasm.org. These studies have revealed that iron uptake from this compound can exhibit distinct kinetic values compared to other siderophores, such as ferrichrome-type compounds nih.govresearchgate.net. For instance, iron uptake from ferrichrome-type compounds might show Km values around 4 µM, while this compound's iron uptake can have Km values in the range of 50 to 80 µM, indicating different transport specificities nih.govresearchgate.net. Furthermore, assays that determine iron binding ability are critical for assessing the antioxidant activity of iron chelators, as the chelation of iron can prevent its participation in reactions that generate harmful ROS researchgate.net.

Table 3: Comparative Iron Uptake Kinetics of Siderophores in Aspergillus

Siderophore TypeApproximate Km (µM)Reference
Ferrichrome-type~4 nih.govresearchgate.net
This compound~50-80 nih.govresearchgate.net

Note: Km values indicate the concentration at which the transport rate is half-maximal, reflecting the affinity of the transporter for the siderophore-iron complex.

Microbial Growth Inhibition Assays to Quantify Antibacterial Activity

Genetic and Molecular Biology Techniques in this compound Research

Genetic and molecular biology techniques are instrumental in dissecting the complex biosynthetic pathways of this compound and understanding its regulation. These methodologies allow for targeted manipulation of genes involved in siderophore production, providing insights into their functions and potential for optimization.

Gene Deletion and Overexpression Strategies to Elucidate Biosynthetic Pathways

Gene deletion and overexpression are powerful tools for identifying and characterizing the enzymes and regulatory proteins involved in this compound biosynthesis. By removing or enhancing the expression of specific genes, researchers can observe the resulting changes in this compound production and identify key steps in its pathway.

For instance, studies have shown that the biosynthesis of hydroxamate siderophores, including this compound, typically begins with the N5-hydroxylation of L-ornithine to N5-hydroxy-L-ornithine, a reaction catalyzed by specific monooxygenases like L-ornithine N5-oxygenase. mdpi.comoup.com The subsequent step involves the acylation of N-hydroxy-L-ornithine to form N-acyl-N-hydroxy-L-ornithine, mediated by transacetylase. mdpi.com this compound itself is formed from three N5-anhydromevalonyl-N5-hydroxy-L-ornithine units linked by ester bonds. acs.org

Genetic manipulation has been successfully applied to enhance this compound production. For example, in Aureobasidium melanogenum, metabolic engineering strategies, including pushing precursor supply (L-ornithine and mevalonate) and blocking bypass consumption of precursors, have led to significantly increased extracellular siderophore production, with this compound accounting for a large proportion. acs.orgresearchgate.net Deletion of the ornithine carbamoyltransferase (Otc) gene can create an L-ornithine self-sufficient mutant, avoiding the need for expensive L-ornithine supplementation for siderophore synthesis. researchgate.net

Furthermore, in Aspergillus nidulans, the ΔSidG strain, constructed by integrating a pyroA marker into the SidG loci, was fermented to obtain this compound and desferrithis compound, demonstrating the impact of genetic manipulation on siderophore yield. rsc.org

Transcriptional Analysis (e.g., Real-Time PCR) of Siderophore Biosynthesis Genes

Transcriptional analysis, such as Real-Time PCR (RT-PCR), is crucial for understanding the regulatory mechanisms governing this compound biosynthesis in response to environmental cues, particularly iron availability. Microorganisms typically activate siderophore production under iron-deficient conditions. mdpi.commdpi.com

The expression of siderophore biosynthetic genes is often enhanced in iron-depleted media. oup.com In fungi, this regulation is commonly controlled by GATA factor proteins, which act as transcriptional repressors (like Fur proteins in bacteria) and bind to siderophore biosynthesis genes. mdpi.comnih.gov When iron is scarce, the Fur protein dissociates from its DNA binding site (Fur box), leading to the derepression and activation of siderophore synthesis genes. mdpi.comd-nb.infogoogle.com Conversely, under iron-replete conditions, the Fur-iron complex binds to the Fur box, repressing gene transcription and preventing excessive iron uptake. mdpi.comd-nb.infogoogle.com

For instance, in Omphalotus olearius, Real-Time PCR experiments showed a 62-fold overexpression of the fso1 gene, involved in ferrichrome A biosynthesis (a hydroxamate siderophore related to this compound), under iron deprivation compared to iron-supplemented conditions. oup.com Similarly, in Aureobasidium pullulans, the added iron in the medium repressed the expression of the hydroxylase gene encoding ornithine N5-oxygenase, a key enzyme in the first step of siderophore biosynthesis. nih.gov

Application of Genome Mining and Functional Genomics for Novel Pathway Discovery

Genome mining and functional genomics are powerful approaches for identifying novel genes and pathways involved in this compound biosynthesis and other related siderophores. These computational and experimental strategies leverage genomic data to predict gene functions and metabolic routes.

Aureobasidium melanogenum HN6.2, a known this compound producer, has been extensively studied using genome sequencing and mining. researchgate.netnih.gov This research revealed that A. melanogenum HN6.2 possesses all four known mechanisms for iron acquisition, including siderophore-mediated iron uptake, suggesting its strong adaptability. nih.gov Genome mining also indicated the ability of this strain to synthesize ferricrocin siderophore, in addition to cyclic and linear this compound. nih.gov HPLC and Q-Tof-MS analyses confirmed that the siderophores produced by this strain included cyclic this compound, linear this compound, ferricrocin, and hydroxyferricrocin, functioning as both intracellular and extracellular siderophores. researchgate.netnih.gov

Genome mining has also been applied to identify nonribosomal peptide synthetase (NRPS) genes in the genome of Fusarium graminearum, some of which are involved in siderophore production, including fusarinine (B1175079) C (this compound C). d-nb.info These studies contribute to a broader understanding of siderophore diversity and their biosynthetic origins. researchgate.net

Computational and In Silico Modeling Approaches

Computational and in silico modeling approaches are increasingly vital in this compound research, providing a cost-effective and efficient means to analyze structures, predict interactions, and optimize siderophore properties.

Molecular Modeling for Structural Analysis and Interaction Prediction

Molecular modeling techniques are employed to understand the three-dimensional structure of this compound and predict its interactions with metal ions, particularly iron, and biological targets. This compound, as a hydroxamate siderophore, binds ferric iron with high affinity. mdpi.com

Molecular modeling can help elucidate the precise coordination chemistry of iron within the this compound molecule, which is crucial for its iron-scavenging function. It can also be used to predict how this compound interacts with specific iron transporters (e.g., siderophore-iron transporters, SITs) on microbial cell membranes, facilitating its uptake. mdpi.com While specific detailed research findings on molecular modeling of this compound's structural analysis and interaction prediction were not extensively detailed in the search results, the general application of such methods to siderophores is well-established. Computational approaches provide new insights into siderophore biosynthetic gene clusters and their interactions with various proteins and peptides. researchgate.net

Chemoinformatic Approaches for Siderophore Discovery and Optimization

Chemoinformatics, an interdisciplinary field integrating chemistry, computer science, and information science, is increasingly used in the discovery and optimization of siderophores like this compound. e-bookshelf.deneovarsity.orgnih.gov

Chemoinformatic approaches can be used for:

Virtual Screening: Rapidly sifting through large chemical libraries to identify potential siderophore analogs or inhibitors of siderophore biosynthesis. neovarsity.orgnih.govyoutube.com

Property Prediction: Predicting physicochemical properties (e.g., solubility, stability, iron-binding affinity) of novel or modified this compound structures without experimental synthesis. neovarsity.orgyoutube.com

Structure-Activity Relationship (SAR) Analysis: Establishing relationships between the chemical structure of this compound and its biological activity (e.g., iron chelation efficiency, antimicrobial activity). youtube.comwiley.com

Optimization: Guiding the rational design of this compound derivatives with improved properties, such as enhanced iron specificity or stability. e-bookshelf.deneovarsity.orgresearchgate.net

The field of chemoinformatics has the potential to revolutionize drug discovery and synthesis by optimizing molecular properties. e-bookshelf.de It aids in virtual screening, compound library design, and predicting a molecule's properties, thereby streamlining the drug development process. youtube.com

Q & A

Q. What is the chemical structure of Fusigen, and what are its known biosynthesis pathways in microbial sources?

this compound is a hydroxamate-type siderophore (iron-chelating compound) structurally identified as fusarinine C, characterized by three N-acylated hydroxamate units . It is biosynthesized by Aureobasidium melanogenum and Fusarium species through non-ribosomal peptide synthetase (NRPS) pathways, which coordinate iron acquisition under low-iron conditions . Key analytical methods for structural confirmation include C18 reverse-phase HPLC (retention time: 10.063 min) and mass spectrometry .

Q. What experimental methods are used to confirm this compound’s purity and stability in vitro?

Purity validation requires reverse-phase HPLC with a C18 column, ensuring a single chromatographic peak at 10.063 min . Stability assessments involve testing this compound in physiological buffers (e.g., PBS) under varying temperatures (4°C–37°C) and monitoring degradation via UV-Vis spectroscopy or LC-MS over 24–72 hours .

Q. How does this compound interact with reactive oxygen species (ROS) at the cellular level?

this compound reduces baseline ROS and hydrogen peroxide (H₂O₂)-induced oxidative stress in human epithelial (BEAS-2B) and dermal papilla (DP) cells, as measured by flow cytometry using dichloro-dihydro-fluorescein diacetate (DCFH-DA) . Its hydroxamate groups act as radical scavengers, inhibiting hydroxyl radical (•OH) formation via Fenton reaction suppression .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s dual role as an antioxidant and potential promoter of hydroxyl radical formation?

Context-dependent effects must be analyzed:

  • Antioxidant role : At non-toxic concentrations (≤100 μM), this compound chelates free iron, preventing Fenton reactions and reducing ROS .
  • Pro-oxidant risk : Under iron-overload conditions, excess Fe³⁰ may saturate this compound’s chelation capacity, enabling residual iron to catalyze •OH formation. Dose-response studies in iron-supplemented vs. iron-depleted media are critical .

Q. What in vitro experimental designs optimize the study of this compound’s bioactivity in disease-relevant models?

  • Cell lines : Use disease-specific models (e.g., BEAS-2B for pulmonary oxidative stress, DP cells for dermatological studies) .
  • Concentration range : Test 1–100 μM (non-toxic range) with H₂O₂ or LPS co-treatments to simulate oxidative stress .
  • Controls : Include iron chelators (e.g., deferoxamine) and antioxidants (e.g., N-acetylcysteine) for comparative mechanistic analysis .

Q. What statistical frameworks are recommended for analyzing this compound’s dose-dependent effects on ROS and nitric oxide (NO) levels?

  • Data normalization : Express ROS/NO levels as fold-change relative to untreated controls.
  • Analysis : Use one-way ANOVA with Tukey’s post-hoc test for multi-group comparisons (e.g., varying this compound concentrations).
  • Software : GraphPad Prism or R for dose-response curve fitting (IC₅₀ calculations) and visualization .

How can researchers formulate hypothesis-driven questions about this compound’s therapeutic potential using FINER criteria?

Apply the FINER framework:

  • Feasible : Prioritize in vitro models (e.g., BEAS-2B cells) before advancing to in vivo studies.
  • Novel : Investigate understudied mechanisms (e.g., this compound’s impact on NO synthase vs. direct NO scavenging) .
  • Ethical : Use human cell lines with proper biosafety protocols (e.g., IRB approval for primary cell studies) .
  • Relevant : Align with disease targets (e.g., atherosclerosis, cancer) where oxidative stress is pathogenic .

Methodological Guidance

Q. How to design a rigorous HPLC protocol for this compound quantification in complex biological matrices?

  • Column : C18 reverse-phase (5 μm, 250 mm × 4.6 mm).
  • Mobile phase : Gradient of acetonitrile/water (0.1% trifluoroacetic acid) at 1 mL/min.
  • Detection : UV at 210 nm for hydroxamate absorption .
  • Validation : Include spike-recovery tests in cell lysates (70–130% recovery acceptable) .

Q. What strategies mitigate batch-to-batch variability in this compound production from microbial cultures?

  • Standardize fermentation : Control pH (6.5–7.0), temperature (28°C), and iron limitation .
  • Quality control : Use HPLC to verify purity (>95%) and LC-MS for structural consistency across batches .

Q. How to address gaps in this compound’s pharmacokinetic (PK) and pharmacodynamic (PD) profiles?

  • PK studies : Track this compound’s half-life in serum using LC-MS/MS and assess tissue distribution in rodent models.
  • PD markers : Corrogate ROS/NO suppression with downstream targets (e.g., Nrf2 activation, NF-κB inhibition) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.